molecular formula C25H38N2O6S2 B1458910 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1609396-64-6

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No. B1458910
M. Wt: 526.7 g/mol
InChI Key: AOWBIOJMEHLALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)” is a type of diazepane compound that is used in scientific experiments for its biological properties. It has a CAS Number of 1609396-64-6 and a molecular weight of 526.72 .


Molecular Structure Analysis

The Inchi Code for “1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)” is 1S/C11H22N2.2C7H8O3S/c1-2-5-11 (6-3-1)13-9-4-7-12-8-10-13;2*1-6-2-4-7 (5-3-6)11 (8,9)10/h11-12H,1-10H2;2*2-5H,1H3, (H,8,9,10) . The molecular structure can be represented by the linear formula: C11 H22 N2 . 2 C7 H8 O3 S .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is -20°C .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclohexyl-1,4-diazepane;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2C7H8O3S/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,1-10H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWBIOJMEHLALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
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1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
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1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
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1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
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1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)

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